molecular formula C8H16ClNO4 B613121 H-D-Asp-OtBu CAS No. 148823-36-3

H-D-Asp-OtBu

Cat. No.: B613121
CAS No.: 148823-36-3
M. Wt: 225.67 g/mol
InChI Key: UIGULSHPWYAWSA-UHFFFAOYSA-N
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Description

H-D-Asp-OtBu, also known as ®-3-amino-4-(tert-butoxy)-4-oxobutanoic acid, is a derivative of aspartic acid. This compound is often used in peptide synthesis due to its stability and reactivity. It is characterized by the presence of a tert-butyl ester group, which provides protection to the carboxyl group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Asp-OtBu typically involves the protection of the amino and carboxyl groups of aspartic acid. One common method is the reaction of aspartic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the tert-butyl ester. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated peptide synthesizers also facilitates the large-scale production of this compound, ensuring consistency and purity .

Chemical Reactions Analysis

Types of Reactions

H-D-Asp-OtBu undergoes various chemical reactions, including:

    Substitution Reactions: The tert-butyl ester group can be substituted with other protecting groups or functional groups.

    Hydrolysis: The ester group can be hydrolyzed to yield the free carboxylic acid.

    Amidation: The amino group can react with carboxylic acids or their derivatives to form amides.

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces aspartic acid and tert-butyl alcohol.

    Amidation: Produces peptides or peptide derivatives.

Scientific Research Applications

H-D-Asp-OtBu is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of peptides and other complex molecules.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: As a precursor in the synthesis of peptide-based drugs and therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific protecting group, which offers a balance between stability and reactivity. This makes it particularly useful in solid-phase peptide synthesis, where the protecting groups must be stable under the reaction conditions but easily removable when needed .

Properties

IUPAC Name

3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4.ClH/c1-8(2,3)13-7(12)5(9)4-6(10)11;/h5H,4,9H2,1-3H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGULSHPWYAWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694217
Record name 3-Amino-4-tert-butoxy-4-oxobutanoic acid--hydrogen chloride (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148823-36-3
Record name 3-Amino-4-tert-butoxy-4-oxobutanoic acid--hydrogen chloride (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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